Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dihydropyridine core. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block in organic synthesis.
Biology: Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate has shown potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These attributes make it a candidate for further research in drug development.
Medicine: The compound's biological activities suggest potential therapeutic applications. Studies may explore its use in treating various diseases, such as cardiovascular disorders, neurodegenerative diseases, and infections.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties can enhance the performance and efficacy of these products.
Mechanism of Action
The mechanism by which Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions may modulate biological processes, leading to the observed biological activities. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness: Dimethyl 2,6-dimethyl-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique thiophene moiety, which imparts distinct chemical and biological properties compared to other dihydropyridines
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-8-6-7-11(22-8)14-12(15(18)20-4)9(2)17-10(3)13(14)16(19)21-5/h6-7,14,17H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQARHQHLYDRCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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